Suksdorfin

説明

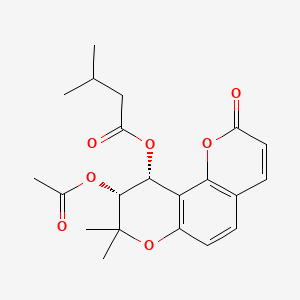

from the fruit of Lomatium sukdorfi; structure given in first source

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O7/c1-11(2)10-16(24)27-19-17-14(28-21(4,5)20(19)25-12(3)22)8-6-13-7-9-15(23)26-18(13)17/h6-9,11,19-20H,10H2,1-5H3/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUTZDJBVDPOFE-WOJBJXKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201071 | |

| Record name | Suksdorfin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53023-17-9 | |

| Record name | Suksdorfin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053023179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Suksdorfin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of Suksdorfin: A Potent Anti-HIV Agent from Lomatium suksdorfii

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Suksdorfin, a dihydroseselin-type pyranocoumarin isolated from the fruits of Lomatium suksdorfii, has demonstrated significant in vitro activity against the Human Immunodeficiency Virus type 1 (HIV-1). This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound. It details the experimental protocols for its extraction and purification, summarizes its anti-HIV activity and cytotoxicity in various cell lines, and explores its mechanism of action as a non-nucleoside reverse transcriptase inhibitor. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.

Introduction

The quest for novel antiviral agents has led researchers to explore the vast chemical diversity of the plant kingdom. The Apiaceae family, in particular, has been a source of various bioactive coumarins. Lomatium suksdorfii, a perennial herb native to the Pacific Northwest of the United States, has been identified as a source of the potent anti-HIV pyranocoumarin, this compound. Initial studies have revealed its ability to inhibit HIV-1 replication at micromolar concentrations, making it a person of interest for further investigation and development.

Discovery and Initial Characterization

This compound was first isolated from the fruits of Lomatium suksdorfii and identified as a promising anti-HIV agent in a study by Lee et al. (1994).[1][2] The structure of this compound was elucidated as a dihydroseselin type of pyranocoumarin, and its potent anti-HIV activity was established through in vitro assays.

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is based on the established methods for the isolation of pyranocoumarins from plants of the Apiaceae family, as the detailed original protocol for this compound could not be definitively located in the available literature. This procedure, which utilizes bioassay-guided fractionation, is a standard and effective approach for isolating such compounds.

3.1.1. Plant Material

Dried fruits of Lomatium suksdorfii are used as the starting material.

3.1.2. Extraction

-

The dried and powdered fruits are subjected to extraction with an organic solvent, typically methanol (MeOH) or a mixture of dichloromethane and methanol (CH₂Cl₂:MeOH), at room temperature.

-

The resulting crude extract is then concentrated under reduced pressure to yield a residue.

3.1.3. Bioassay-Guided Fractionation

-

The crude extract is partitioned between an immiscible solvent system, such as n-hexane and 90% aqueous methanol, to separate compounds based on polarity.

-

The methanolic fraction, which typically contains the more polar coumarins, is then subjected to further partitioning with a solvent of intermediate polarity, like dichloromethane (CH₂Cl₂).

-

Each fraction is tested for its anti-HIV activity to identify the fraction containing the active compound(s).

-

The active fraction is then subjected to a series of chromatographic separations.

3.1.4. Chromatographic Purification

-

Column Chromatography: The active fraction is first separated by column chromatography on silica gel, using a gradient elution system of increasing polarity (e.g., n-hexane-ethyl acetate).

-

High-Performance Liquid Chromatography (HPLC): Fractions from the column chromatography showing significant anti-HIV activity are further purified by reversed-phase HPLC using a suitable solvent system (e.g., methanol-water or acetonitrile-water) to yield pure this compound.

dot```dot graph experimental_workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

plant [label="Dried Lomatium suksdorfii fruits"]; extraction [label="Solvent Extraction\n(e.g., MeOH)"]; crude_extract [label="Crude Extract"]; partition [label="Solvent Partitioning\n(Hexane/Aq. MeOH)"]; aq_meoh [label="Aqueous Methanol\nFraction"]; dcm_partition [label="Partitioning\n(DCM)"]; active_fraction [label="Active DCM Fraction"]; column_chrom [label="Silica Gel Column\nChromatography"]; hplc [label="Reversed-Phase\nHPLC"]; this compound [label="Pure this compound", fillcolor="#FBBC05", fontcolor="#202124"];

plant -> extraction; extraction -> crude_extract; crude_extract -> partition; partition -> aq_meoh; aq_meoh -> dcm_partition; dcm_partition -> active_fraction; active_fraction -> column_chrom [label="Bioassay-guided"]; column_chrom -> hplc [label="Bioassay-guided"]; hplc -> this compound; }

Conclusion

This compound, a pyranocoumarin from Lomatium suksdorfii, has demonstrated potent and selective in vitro activity against HIV-1. Its mechanism of action as a non-nucleoside reverse transcriptase inhibitor, coupled with a favorable therapeutic index, makes it a compelling lead compound for the development of new antiretroviral drugs. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for further research into the optimization and clinical application of this compound and related compounds. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.

References

Suksdorfin: A Technical Guide to its Structure, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suksdorfin, a naturally occurring pyranocoumarin, has garnered significant attention within the scientific community for its potent anti-HIV activity. Isolated from the fruit of Lomatium suksdorfii, this compound represents a promising lead in the development of novel antiviral therapeutics. This technical guide provides a comprehensive overview of the structure elucidation, characterization, and known biological activities of this compound, with a focus on presenting quantitative data and detailed experimental context.

Chemical Structure and Physicochemical Properties

This compound is classified as a dihydroseselin type angular pyranocoumarin. Its chemical structure was determined through spectroscopic methods and is presented below.

Chemical Structure: [(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbutanoate

A summary of its key physicochemical properties is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₄O₇ | PubChem |

| Molecular Weight | 388.4 g/mol | PubChem |

| CAS Number | 53023-17-9 | PubChem |

| Appearance | Not explicitly reported, likely a solid at room temperature. | Inferred |

| Solubility | Soluble in organic solvents such as methanol. | Inferred from isolation protocols |

Structure Elucidation: Methodological Overview

The definitive structure of this compound was elucidated following its isolation from Lomatium suksdorfii. While the specific raw data from the original 1994 study in Bioorganic & Medicinal Chemistry is not publicly available, the methodologies employed are standard for natural product chemistry. A generalized workflow for such a structure elucidation is presented below.

Isolation and Purification

The isolation of this compound is achieved through a bioactivity-guided fractionation of the methanolic extract of Lomatium suksdorfii fruits. A typical isolation protocol would involve the following steps:

Natural sources and biosynthesis of pyranocoumarins

An In-depth Technical Guide on the Natural Sources and Biosynthesis of Pyranocoumarins for Researchers, Scientists, and Drug Development Professionals.

Introduction

Pyranocoumarins are a significant class of heterocyclic compounds characterized by a pyran ring fused to a coumarin scaffold. These natural products exhibit a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, anti-HIV, and neuroprotective effects, making them compelling targets for drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the natural distribution of pyranocoumarins, their biosynthetic pathways, the signaling cascades that regulate their production, and detailed experimental protocols for their extraction, isolation, and characterization.

Natural Sources of Pyranocoumarins

Pyranocoumarins are predominantly found in a limited number of plant families, with the Apiaceae and Rutaceae families being the most prolific producers.[3][4] They are also found in some species belonging to the Calophyllaceae, Cornaceae, and Fabaceae families.[3] The structural diversity of pyranocoumarins arises from the different positions of the fused pyran ring, leading to linear, angular, and condensed forms.[4][5]

Distribution in Plant Families

-

Apiaceae (Umbelliferae): This family is a rich source of angular pyranocoumarins, which constitute approximately 58% of the pyranocoumarins identified in this family. Linear pyranocoumarins are less common, making up about 23%.[6] Notable pyranocoumarin-producing genera include Angelica, Peucedanum, and Phlojodicarpus.

-

Rutaceae: In contrast to the Apiaceae family, the Rutaceae family predominantly produces linear pyranocoumarins, accounting for around 57% of the pyranocoumarins found in this family.[6] The genus Citrus is a well-known source of these compounds.[7]

-

Calophyllaceae: The genus Calophyllum is a known source of pyranocoumarins, including the notable anti-HIV compounds, the calanolides.

-

Fabaceae and Cornaceae: The occurrence of pyranocoumarins in these families is less common and is restricted to a few species.

Quantitative Data of Selected Pyranocoumarins

The concentration of pyranocoumarins can vary significantly depending on the plant species, the part of the plant, and environmental conditions. The following table summarizes the quantitative data for some well-known pyranocoumarins from their natural sources.

| Pyranocoumarin | Plant Source | Plant Part | Concentration/Yield | Reference(s) |

| Decursin | Angelica gigas | Roots | 4.56% of dried components | [8] |

| Decursinol angelate | Angelica gigas | Roots | 3.68% of dried components | [8] |

| Decursin | Angelica gigas | Roots | 18.7–44.8 mg/g in methanol extracts | [9] |

| Decursinol angelate | Angelica gigas | Roots | 11.1–36.8 mg/g in methanol extracts | [9] |

| Decursin | Angelica gigas (cultivated at 730 m altitude) | Primary Roots | 6.24% | |

| Decursinol angelate | Angelica gigas (cultivated at 730 m altitude) | Primary Roots | 2.38% | |

| Xanthyletin | Citrus species | Peel | Varies significantly among species | [7] |

| Seselin | Citrus species | Peel | Varies significantly among species | [7] |

Biosynthesis of Pyranocoumarins

The biosynthesis of pyranocoumarins is a complex process that involves the convergence of two major metabolic pathways: the phenylpropanoid pathway and the methylerythritol phosphate (MEP) pathway. The coumarin scaffold is derived from the phenylpropanoid pathway, while the pyran ring is formed from precursors synthesized via the MEP pathway.

The Phenylpropanoid Pathway: Formation of the Coumarin Precursor

The biosynthesis of the central coumarin precursor, umbelliferone, begins with the amino acid L-phenylalanine, which is a product of the shikimate pathway.[4]

-

Deamination of L-phenylalanine: The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to form trans-cinnamic acid.

-

Hydroxylation: Cinnamate-4-hydroxylase (C4H), a cytochrome P450 enzyme, hydroxylates trans-cinnamic acid to produce p-coumaric acid.

-

Activation: 4-coumarate-CoA ligase (4CL) activates p-coumaric acid by attaching a coenzyme A (CoA) molecule, forming p-coumaroyl-CoA.

-

Ortho-hydroxylation and Lactonization: A crucial hydroxylation at the ortho position (C2') of the phenyl ring of p-coumaroyl-CoA, followed by trans-cis isomerization and spontaneous lactonization, leads to the formation of umbelliferone.

Branching Point: Prenylation of Umbelliferone

The diversification of pyranocoumarin structures begins with the prenylation of umbelliferone. This critical step is catalyzed by prenyltransferases (PTs), which attach a prenyl group (typically dimethylallyl pyrophosphate, DMAPP, from the MEP pathway) to the umbelliferone core. The position of this prenylation determines whether a linear or an angular pyranocoumarin will be formed.

-

Formation of Linear Pyranocoumarin Precursor: Prenylation at the C6 position of umbelliferone yields 7-demethylsuberosin, the precursor for linear pyranocoumarins.

-

Formation of Angular Pyranocoumarin Precursor: Prenylation at the C8 position of umbelliferone results in the formation of osthenol, the precursor for angular pyranocoumarins.

Formation of the Pyran Ring

The final steps in pyranocoumarin biosynthesis involve the formation of the pyran ring through cyclization and subsequent modifications. These reactions are often catalyzed by cytochrome P450 monooxygenases.

-

From 7-Demethylsuberosin (Linear): The prenyl side chain of 7-demethylsuberosin undergoes hydroxylation and subsequent intramolecular cyclization to form the pyran ring of linear pyranocoumarins like xanthyletin.

-

From Osthenol (Angular): Similarly, the prenyl side chain of osthenol is hydroxylated and cyclized to form the pyran ring of angular pyranocoumarins such as seselin.

References

- 1. researchgate.net [researchgate.net]

- 2. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Plant Pyranocoumarins: Description, Biosynthesis, Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The Distribution of Coumarins and Furanocoumarins in Citrus Species Closely Matches Citrus Phylogeny and Reflects the Organization of Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer potential of decursin, decursinol angelate, and decursinol from Angelica gigas Nakai: A comprehensive review and future therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

Suksdorfin: A Promising Pyranocoumarin Scaffold for Novel Antiviral Drug Development

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth technical overview of suksdorfin, a naturally occurring pyranocoumarin, as a potential lead compound for the development of novel antiviral therapeutics, with a primary focus on its well-documented anti-HIV activity.

Introduction

This compound is a dihydroseselin-type pyranocoumarin isolated from the fruits of Lomatium suksdorfii.[1][2] Natural products have historically been a rich source of lead compounds in drug discovery, and coumarins, in particular, have demonstrated a wide range of biological activities, including antiviral properties.[2] this compound has emerged as a compound of interest due to its potent inhibitory effects against Human Immunodeficiency Virus type 1 (HIV-1).[1] This document summarizes the current state of knowledge on this compound's antiviral potential, including its quantitative antiviral activity, proposed mechanism of action, and detailed experimental protocols for its evaluation.

Quantitative Antiviral Activity

This compound has demonstrated significant efficacy against HIV-1 in various cell-based assays. The following tables summarize the key quantitative data for this compound and one of its potent derivatives, 3',4'-di-O-camphanoyl-cis-khellactone (DCK).

Table 1: Anti-HIV-1 Activity of this compound

| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) | Reference |

| This compound | HIV-1 IIIB | H9 T-lymphocyte | 2.6 ± 2.1 | >100 | >38 | [1] |

| This compound | HIV-1 IIIB | H9 T-lymphocyte | 1.3 | 102.7 | 79 | [2][3] |

Table 2: Anti-HIV-1 Activity of this compound Derivative (DCK)

| Compound | Virus Strain | Cell Line | EC50 (nM) | CC50 (µM) | Therapeutic Index (TI) | Reference |

| DCK | HIV-1 IIIB | H9 T-lymphocyte | 0.41 | >32 | >78,000 | [2] |

Mechanism of Action

The precise mechanism of action for this compound is not definitively established in the reviewed literature; however, substantial evidence from related pyranocoumarins and this compound derivatives points towards the inhibition of HIV-1 reverse transcriptase (RT).

Evidence for Reverse Transcriptase Inhibition

Many pyranocoumarins are known to inhibit HIV-1 RT.[2] Furthermore, a potent derivative of this compound, DCK, is believed to exert its anti-HIV effect by inhibiting the DNA-dependent DNA polymerase activity of HIV-1 RT. This suggests that this compound likely shares a similar mechanism of action, targeting a critical enzyme in the HIV-1 replication cycle.

The proposed mechanism of action for this compound is the inhibition of HIV-1 reverse transcriptase, an enzyme crucial for the conversion of the viral RNA genome into DNA, which is a necessary step for the integration of the viral genetic material into the host cell's genome.

Caption: Proposed mechanism of action of this compound in the HIV-1 lifecycle.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-HIV activity.

In Vitro Anti-HIV-1 Activity Assay (H9 T-lymphocyte cells)

This protocol is designed to determine the 50% effective concentration (EC50) of a test compound against HIV-1.

-

Cell Culture: Maintain H9 T-lymphocyte cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Infection: Plate H9 cells at a density of 5 x 10^4 cells/well in a 96-well microtiter plate. Infect the cells with HIV-1 (e.g., IIIB strain) at a multiplicity of infection (MOI) of 0.1.

-

Treatment: Immediately after infection, add serial dilutions of this compound (or other test compounds) to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.

-

Quantification of Viral Replication (p24 Antigen ELISA):

-

After the incubation period, centrifuge the microtiter plates and collect the cell-free supernatants.

-

Perform a p24 antigen capture ELISA on the supernatants according to the manufacturer's instructions (a general protocol is provided below).

-

Briefly, coat a 96-well plate with a capture antibody specific for HIV-1 p24 antigen.

-

Add the cell culture supernatants and incubate.

-

Wash the plate and add a biotinylated detector antibody.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the 50% cytotoxic concentration (CC50) of a test compound.

-

Cell Seeding: Seed H9 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a cell control with no compound.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 7 days) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration compared to the cell control. Determine the CC50 value by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Logical Relationship of this compound as a Lead Compound

Caption: The developmental pathway of this compound as a lead antiviral compound.

Experimental Workflow for Antiviral Compound Evaluation

Caption: A typical workflow for evaluating the antiviral potential of a compound.

Conclusion

This compound presents a compelling case as a lead compound for the development of new anti-HIV drugs. Its potent in vitro activity, favorable therapeutic index, and the potential for further optimization through medicinal chemistry make it an attractive scaffold for further investigation. The detailed experimental protocols and conceptual workflows provided in this guide offer a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the promise of this compound and its derivatives into clinically effective antiviral therapies. Future research should focus on elucidating the precise molecular interactions of this compound with its target, expanding the evaluation to a broader range of viral strains, including resistant variants, and conducting in vivo efficacy and pharmacokinetic studies.

References

- 1. This compound: an anti-HIV principle from Lomatium suksdorfii, its structure-activity correlation with related coumarins, and synergistic effects with anti-AIDS nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plant Coumarins with Anti-HIV Activity: Isolation and Mechanisms of Action [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

Initial studies on Suksdorfin's effect on HIV-1 replication

An In-depth Technical Guide on the Initial Studies of Suksdorfin's Effect on HIV-1 Replication

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued search for novel antiviral agents. Natural products have historically been a rich source of therapeutic leads. This compound, a pyranocoumarin derivative isolated from the fruit of Lomatium suksdorfii, has been identified as a compound with inhibitory effects on the replication of HIV-1 in T cell lines[1]. This technical guide provides a comprehensive overview of the initial studies that characterized the anti-HIV-1 properties of this compound, focusing on quantitative data, experimental protocols, and the logical framework of the research.

Quantitative Analysis of Anti-HIV-1 Activity

Initial studies quantified this compound's ability to inhibit HIV-1 replication across various cell types. The primary measure of antiviral efficacy is the half-maximal effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of viral replication. This compound was found to inhibit HIV-1 replication in the H9 T cell line with an average EC50 value of 2.6 ± 2.1 μM[2]. Another study reported an EC50 value of 1.3 μM in the same cell line[3].

Beyond its effects on T cell lines, this compound also demonstrated suppressive activity during acute HIV-1 infections of peripheral blood mononuclear cells (PBMCs), monocyte/macrophages, and the promonocytic cell line, U937[2].

Furthermore, researchers investigated the synergistic effects of this compound when used in combination with established anti-HIV nucleoside reverse transcriptase inhibitors (NRTIs). These studies are crucial for evaluating a new compound's potential role in combination antiretroviral therapy (cART). The results indicated a statistically significant synergistic effect in inhibiting HIV-1 replication when this compound was combined with didanosine (ddI) and zalcitabine (ddC), with the synergy being more pronounced with ddC[2]. However, a similar synergistic relationship was not observed when combined with zidovudine (AZT)[2]. Importantly, the presence of this compound did not antagonize the antiviral activity of any of the three NRTIs tested[2].

Table 1: Summary of this compound's Anti-HIV-1 Activity

| Parameter | Cell Line/System | Value/Observation | Reference |

| EC50 | H9 T Cells | 2.6 ± 2.1 μM | [2] |

| EC50 | H9 T Cells | 1.3 μM | [3] |

| Antiviral Activity | PBMCs, Monocyte/Macrophages, U937 Cells | Suppressive during acute infection | [2] |

| Synergy Study | H9 T Cells (with ddI) | Statistically synergistic | [2] |

| Synergy Study | H9 T Cells (with ddC) | Statistically synergistic (ddC > ddI) | [2] |

| Synergy Study | H9 T Cells (with AZT) | Not statistically synergistic | [2] |

Experimental Methodologies

The characterization of this compound's anti-HIV-1 activity involved several key experimental protocols. These methods are standard in the field of antiviral drug discovery and are designed to assess efficacy and toxicity.

Cell Lines and Culture

-

H9 T Cell Line: A human T-lymphocyte cell line that is highly permissive to HIV-1 infection and is commonly used for in vitro screening of anti-HIV compounds[1][4].

-

Peripheral Blood Mononuclear Cells (PBMCs): These are primary cells isolated from blood and represent a more physiologically relevant model for HIV-1 infection of lymphocytes.

-

Monocyte/Macrophages: These primary cells are another major target for HIV-1 in vivo and are crucial for evaluating inhibitors that may target viral replication in this cell type.

-

U937 Cell Line: A human monocytic cell line used as a model for monocyte/macrophage infection.

Antiviral Activity Assay: HIV-1 p24 Antigen ELISA

The primary method used to quantify HIV-1 replication was the measurement of the viral core protein p24 in the supernatant of infected cell cultures via an enzyme-linked immunosorbent assay (ELISA)[2][3].

-

Principle: The amount of p24 antigen is directly proportional to the amount of virus being produced by the infected cells. A reduction in p24 levels in the presence of the test compound indicates inhibition of viral replication.

-

Protocol Outline:

-

Cell Seeding: Target cells (e.g., H9 cells) are seeded in multi-well plates.

-

Infection: Cells are infected with a known amount of an HIV-1 laboratory strain (e.g., HIV-1 IIIB)[3].

-

Compound Addition: Serial dilutions of this compound (and other control drugs) are added to the infected cell cultures.

-

Incubation: The cultures are incubated for a period that allows for several rounds of viral replication (typically 48 hours or more)[4].

-

Supernatant Collection: At the end of the incubation period, the cell culture supernatant is collected.

-

p24 ELISA: The collected supernatant is analyzed using a commercial p24 ELISA kit according to the manufacturer's instructions to quantify the amount of viral antigen[5].

-

Data Analysis: The percentage of inhibition is calculated by comparing the p24 levels in treated wells to those in untreated (infected) control wells. The EC50 value is then determined from the dose-response curve.

-

Cytotoxicity Assay

To ensure that the observed antiviral effect was not due to killing the host cells, a cytotoxicity assay is performed in parallel.

-

Protocol Outline:

-

Cell Seeding: Uninfected cells are seeded in multi-well plates.

-

Compound Addition: The same serial dilutions of this compound are added to the cells.

-

Incubation: The plates are incubated for the same duration as the antiviral assay.

-

Viability Measurement: Cell viability is assessed using a standard method, such as the MTT or XTT assay, which measures mitochondrial activity in living cells.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated. The therapeutic index (TI), defined as the ratio of CC50 to EC50, is then determined to evaluate the compound's safety window.

-

Visualizations: Workflows and Postulated Mechanisms

Experimental Workflow for Anti-HIV-1 Screening

The following diagram illustrates the general workflow used to assess the anti-HIV-1 activity of a compound like this compound.

Caption: Workflow for evaluating this compound's anti-HIV-1 activity using a p24 ELISA-based assay.

HIV-1 Replication Cycle and Potential Drug Targets

While the precise mechanism of action for this compound was not fully elucidated in initial studies, understanding the HIV-1 replication cycle is essential for contextualizing where it might act. The cycle presents multiple targets for antiretroviral drugs.

Caption: Key stages of the HIV-1 replication cycle and the classes of drugs that inhibit them.

Structure-Activity Relationship of this compound

Initial research compared the structure and activity of this compound with ten related coumarin compounds. This analysis provided insight into the chemical features essential for its anti-HIV activity[2].

Caption: Logical diagram of the structure-activity relationship for this compound's anti-HIV effect.

Conclusion

The initial studies on this compound established it as a promising natural product with significant anti-HIV-1 activity. Research demonstrated its ability to inhibit viral replication at low micromolar concentrations in various relevant cell types, including T cells and macrophages[2]. The synergistic effects observed with NRTIs like ddI and ddC further highlighted its potential for use in future combination therapies[2]. Structure-activity relationship analyses pointed to the dihydroseselin type of pyranocoumarin with a 4'-isovaleryl group as being crucial for its enhanced antiviral properties[2]. These foundational findings provided a strong rationale for further investigation into this compound's precise mechanism of action, preclinical development, and its potential as a lead compound for a new class of antiretroviral drugs.

References

- 1. Natural Products as Anti-HIV Agents and Role in HIV-Associated Neurocognitive Disorders (HAND): A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: an anti-HIV principle from Lomatium suksdorfii, its structure-activity correlation with related coumarins, and synergistic effects with anti-AIDS nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro and In Silico Antiviral Activity of Di-Halogenated Compounds Derived from L-Tyrosine against Human Immunodeficiency Virus 1 (HIV-1) - PMC [pmc.ncbi.nlm.nih.gov]

Beyond HIV: A Technical Exploration of Suksdorfin's Antiviral Potential

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Suksdorfin, a dihydroseselin-type pyranocoumarin isolated from the fruits of Lomatium suksdorfii, has demonstrated notable antiviral activity, primarily documented against the Human Immunodeficiency Virus Type 1 (HIV-1).[1] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring the broader antiviral spectrum of this compound. While its anti-HIV-1 properties are established, the potential efficacy of this natural compound against other viral pathogens remains a compelling area for future investigation. This document summarizes the existing quantitative data, details the experimental protocols for its known anti-HIV-1 activity, and explores the antiviral potential of the broader pyranocoumarin class to which this compound belongs.

Known Antiviral Activity of this compound against HIV-1

The primary and most well-documented antiviral activity of this compound is its inhibition of HIV-1 replication. In vitro studies have shown its efficacy in various human cell lines susceptible to HIV-1 infection.

Quantitative Data on Anti-HIV-1 Activity

The following table summarizes the key quantitative data from a pivotal study on this compound's anti-HIV-1 activity.

| Cell Line | Virus Strain | Parameter | Value (µM) |

| H9 (T-cell line) | HIV-1 | EC50 | 2.6 ± 2.1 |

| Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 | Suppressive | - |

| Monocyte/Macrophages | HIV-1 | Suppressive | - |

| U937 (promonocytic cell line) | HIV-1 | Suppressive | - |

Table 1: In Vitro Anti-HIV-1 Activity of this compound. The table presents the 50% effective concentration (EC50) of this compound in inhibiting HIV-1 replication in the H9 T-cell line. The compound also demonstrated suppressive activity in other key immune cells, although specific EC50 values were not reported in the initial study.[1]

Detailed Experimental Protocols for Anti-HIV-1 Assays

The following protocols are based on the methodologies described in the foundational research on this compound's anti-HIV activity.

Cell Culture and Virus Propagation

-

Cell Lines:

-

H9 T-cell line: Maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics (penicillin and streptomycin).

-

Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy donors by Ficoll-Hypaque density gradient centrifugation and stimulated with phytohemagglutinin (PHA) before infection.

-

Monocyte/Macrophages: Derived from PBMCs by adherence to plastic and cultured in DMEM with 10% human serum.

-

U937 promonocytic cell line: Cultured in RPMI 1640 medium with 10% FBS.

-

-

Virus Stock:

-

HIV-1 (e.g., HTLV-IIIB strain) is propagated in H9 cells. The virus-containing supernatant is harvested, filtered, and stored at -80°C. The viral titer is determined using a suitable assay, such as a p24 antigen assay.

-

Anti-HIV-1 Assay in H9 Cells

This assay determines the ability of this compound to inhibit HIV-1 replication in a T-cell line.

Figure 1: Workflow for Anti-HIV-1 Assay in H9 Cells. This diagram outlines the key steps involved in assessing the anti-HIV-1 efficacy of this compound in H9 T-cells.

-

Cell Seeding: Seed H9 cells in a 96-well plate at a density of 1 x 105 cells/well.

-

Infection: Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.1.

-

Treatment: Immediately after infection, add serial dilutions of this compound to the wells. Include a no-drug control and a positive control (e.g., AZT).

-

Incubation: Incubate the plate for 7 days at 37°C in a humidified 5% CO2 incubator.

-

Analysis: After incubation, collect the cell-free supernatant.

-

Quantification: Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

-

Calculation: The 50% effective concentration (EC50) is calculated as the concentration of this compound that inhibits p24 production by 50% compared to the no-drug control.

Cytotoxicity Assay

It is crucial to determine the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death.

Figure 2: Workflow for Cytotoxicity Assay. This diagram illustrates the procedure for determining the cytotoxic concentration of this compound.

-

Cell Seeding: Seed H9 cells in a 96-well plate at the same density as the antiviral assay.

-

Treatment: Add serial dilutions of this compound to the wells. Include a no-drug control.

-

Incubation: Incubate the plate for 7 days under the same conditions as the antiviral assay.

-

Analysis: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Quantification: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Read the absorbance at 570 nm.

-

Calculation: The 50% cytotoxic concentration (CC50) is the concentration of this compound that reduces cell viability by 50% compared to the no-drug control.

Exploring the Broader Antiviral Spectrum: A Look at Pyranocoumarins

While direct evidence for this compound's activity against other viruses is currently unavailable in published literature, the broader class of pyranocoumarins has demonstrated a wider range of antiviral properties. This suggests that this compound may possess untapped potential against other viral pathogens.

Antiviral Activities of Related Pyranocoumarins

| Compound Class/Name | Virus Family | Specific Virus | Reported Activity |

| Pyranocoumarins | Hepadnaviridae | Hepatitis B Virus (HBV) | Inhibition of viral replication |

| Pyranocoumarins | Paramyxoviridae | Measles Virus (MV) | Inhibition of viral replication |

Table 2: Reported Antiviral Activities of Pyranocoumarins Beyond HIV. This table highlights the potential for this class of compounds to inhibit a range of viruses, suggesting avenues for future research on this compound.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanism of this compound's anti-HIV-1 activity has not been fully elucidated. However, for other coumarin derivatives, several mechanisms of antiviral action have been proposed.

Figure 3: Potential Antiviral Mechanisms of this compound. This diagram illustrates possible targets in the viral lifecycle and host cell pathways that this compound might modulate, based on the known activities of other coumarins.

For HIV-1, many coumarin derivatives are known to target viral enzymes essential for replication. The initial study on this compound noted that its presence did not antagonize the activity of nucleoside reverse transcriptase inhibitors, suggesting it may not directly compete at the same site.[1] However, a direct inhibitory effect on reverse transcriptase or other viral enzymes like protease and integrase cannot be ruled out and warrants further investigation.

Furthermore, some natural compounds are known to exert antiviral effects by modulating host cell signaling pathways. Potential pathways that could be investigated for this compound's activity include:

-

NF-κB Signaling Pathway: This pathway is crucial for the expression of many pro-inflammatory cytokines and is often manipulated by viruses to facilitate their replication.

-

Interferon Signaling Pathway: The interferon response is a cornerstone of the innate immune system's defense against viral infections.

Future Directions and Conclusion

The documented anti-HIV-1 activity of this compound, coupled with the broader antiviral potential of the pyranocoumarin class, underscores the need for further research into its full therapeutic capabilities. Future studies should focus on:

-

Broad-Spectrum Antiviral Screening: A systematic in vitro screening of this compound against a panel of clinically relevant viruses, including but not limited to, Herpes Simplex Virus (HSV), Influenza A and B viruses, and various coronaviruses.

-

Mechanism of Action Studies: Elucidating the precise molecular target(s) of this compound in HIV-1 and any other viruses it is found to inhibit. This would involve enzymatic assays and studies on its effects on viral entry, replication, and egress.

-

Investigation of Host Cell Pathway Modulation: Determining whether this compound's antiviral activity is mediated, in part, by its effects on key host signaling pathways such as NF-κB and the interferon response.

References

The Pharmacology of Suksdorfin: A Technical Guide for Researchers

An In-depth Examination of a Promising Anti-HIV Pyranocoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suksdorfin, a dihydroseselin-type pyranocoumarin isolated from Lomatium suksdorfii, has demonstrated significant anti-HIV activity. This technical guide provides a comprehensive overview of the current pharmacological knowledge of this compound, including its antiviral effects, and explores its potential mechanisms of action. This document summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents potential signaling pathways and experimental workflows through Graphviz visualizations. While the precise mechanism of this compound's anti-HIV action remains to be fully elucidated, this guide synthesizes the available information and proposes future research directions based on the pharmacology of related coumarin compounds.

Introduction

This compound is a natural product that has garnered attention for its potent inhibitory effects against Human Immunodeficiency Virus type 1 (HIV-1).[1][2][3] Isolated from the fruit of Lomatium suksdorfii, this pyranocoumarin represents a potential new class of antiretroviral agents with a mechanism of action distinct from currently approved drugs.[4] Understanding the detailed pharmacology of this compound is crucial for its potential development as a therapeutic agent. This guide aims to provide researchers with a foundational understanding of this compound's pharmacology, methodologies for its investigation, and insights into its potential cellular interactions.

Pharmacological Profile

Anti-HIV Activity

The primary and most well-documented pharmacological effect of this compound is its ability to inhibit HIV-1 replication.[1][3]

Table 1: In Vitro Anti-HIV-1 Activity of this compound

| Cell Line | Virus Isolate | Average EC50 (µM) | Reference |

| H9 T cell line | HIV-1 IIIB | 2.6 ± 2.1 | [3] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Acute HIV-1 | Suppressive | [3] |

| Monocyte/Macrophages | Acute HIV-1 | Suppressive | [3] |

| U937 (promonocytic cell line) | Acute HIV-1 | Suppressive | [3] |

Synergistic Effects

Studies have shown that this compound exhibits synergistic anti-HIV-1 activity when combined with certain nucleoside reverse transcriptase inhibitors (NRTIs).[2][3] This suggests that this compound's mechanism of action may complement that of existing antiretroviral therapies.

Table 2: Synergistic Anti-HIV-1 Effects of this compound in Combination with NRTIs

| Combination Drug | Effect | Statistical Significance | Reference |

| ddI (Didanosine) | Synergy | Statistically Synergistic | [3] |

| ddC (Zalcitabine) | Synergy (ddC > ddI) | Statistically Synergistic | [3] |

| AZT (Zidovudine) | No Synergy | Not Statistically Synergistic | [3] |

Structure-Activity Relationship

Analysis of this compound and related compounds has indicated that the dihydroseselin type of pyranocoumarin structure, particularly the presence of a 4'-isovaleryl group, is important for its enhanced anti-HIV activity.[1][3]

Other Potential Pharmacological Activities

While anti-HIV activity is the most studied aspect of this compound, other coumarins have been reported to possess a range of biological activities, including anti-inflammatory and cardiovascular effects.[5] The potential for this compound to exhibit these properties warrants further investigation.

Proposed Mechanisms of Action and Signaling Pathways

The exact molecular target and mechanism of action for this compound's anti-HIV effect are currently unknown but are noted to be different from other known anti-HIV agents.[4] Based on the known activities of other natural coumarins, several signaling pathways are proposed as potential areas of investigation for this compound's broader pharmacological effects.

Potential Interaction with Protein Kinase C (PKC)

Protein Kinase C (PKC) is a family of serine/threonine kinases involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[6][7] Some natural products are known to modulate PKC activity. Investigating the effect of this compound on PKC signaling could provide insights into its cellular effects beyond viral replication.

Figure 1: Proposed Protein Kinase C (PKC) Signaling Pathway for Investigation.

Potential Modulation of Calcium Channels

Calcium ions (Ca2+) are critical second messengers in a vast array of cellular functions.[8][9] Many natural compounds exert their effects by modulating the activity of calcium channels.[8] Given the broad physiological roles of calcium signaling, exploring this compound's impact on calcium channels is a logical step in characterizing its pharmacological profile.

Figure 2: Potential Modulation of Voltage-Gated Calcium Channels by this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible investigation of this compound's pharmacology.

In Vitro Anti-HIV-1 Assay (p24 Antigen ELISA)

This assay is used to determine the concentration of HIV-1 p24 capsid protein, a marker of viral replication.

-

Cell Culture and Infection:

-

Culture susceptible T-cell lines (e.g., H9) or PBMCs in appropriate media.

-

Infect cells with a known titer of HIV-1 (e.g., IIIB strain) in the presence of varying concentrations of this compound.

-

Include a positive control (infected, untreated cells) and a negative control (uninfected cells).

-

Incubate for a period that allows for multiple rounds of viral replication (e.g., 7 days).

-

-

Sample Collection:

-

Collect cell culture supernatants at specified time points.

-

Clarify the supernatants by centrifugation to remove cellular debris.

-

-

p24 Antigen ELISA:

-

Coat a 96-well plate with a capture antibody specific for HIV-1 p24 antigen and incubate overnight.

-

Wash the plate to remove unbound antibody.

-

Block non-specific binding sites with a suitable blocking buffer.

-

Add diluted culture supernatants and a standard curve of recombinant p24 antigen to the wells and incubate.

-

Wash the plate.

-

Add a biotinylated detection antibody specific for a different epitope of p24 and incubate.

-

Wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

-

Wash the plate.

-

Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve from the absorbance values of the recombinant p24 standards.

-

Calculate the concentration of p24 in the culture supernatants.

-

Determine the EC50 value of this compound by plotting the percentage of viral inhibition against the log of the drug concentration.

-

Figure 3: Experimental Workflow for the In Vitro Anti-HIV-1 p24 Antigen ELISA.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell viability and is crucial for determining the therapeutic index of a compound.

-

Cell Seeding:

-

Seed cells (e.g., the same cell line used in the antiviral assay) in a 96-well plate at an appropriate density.

-

Allow cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Treat cells with a range of concentrations of this compound.

-

Include a vehicle control (cells treated with the solvent used to dissolve this compound) and a positive control for cytotoxicity.

-

-

Incubation:

-

Incubate the plate for a period equivalent to the duration of the antiviral assay.

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the MTT-containing medium.

-

Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Absorbance Reading:

-

Read the absorbance at a wavelength between 500 and 600 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the CC50 (50% cytotoxic concentration) value by plotting the percentage of cell viability against the log of the drug concentration.

-

Pharmacokinetics and Pharmacodynamics

Currently, there is a lack of specific pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound. However, studies on other pyranocoumarins can provide a framework for future investigations.

Proposed Pharmacokinetic Studies

-

In Vitro Metabolism: Utilize liver microsomes to investigate the metabolic stability and identify potential metabolites of this compound.

-

In Vivo Pharmacokinetics: Administer this compound to animal models (e.g., rats or mice) via relevant routes (e.g., oral, intravenous) and collect plasma samples at various time points. Analyze the samples using a validated LC-MS/MS method to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

Proposed Pharmacodynamic Studies

-

Biomarker Analysis: In in vivo efficacy studies, measure viral load (e.g., p24 antigen or HIV-1 RNA) in plasma and tissues as a primary PD marker.

-

Dose-Response Relationship: Correlate this compound exposure (PK) with its antiviral effect (PD) to establish a dose-response relationship and inform optimal dosing strategies.

Conclusion and Future Directions

This compound is a promising anti-HIV natural product with a unique profile. While its in vitro antiviral activity is established, a significant amount of research is still required to fully characterize its pharmacological properties. Future research should focus on:

-

Elucidating the precise molecular target and mechanism of action for its anti-HIV activity.

-

Investigating its effects on key cellular signaling pathways , such as PKC and calcium channels, to understand its broader pharmacological profile and potential off-target effects.

-

Conducting comprehensive pharmacokinetic and pharmacodynamic studies to assess its drug-like properties.

-

Evaluating its in vivo efficacy and safety in relevant animal models of HIV infection.

The information and protocols provided in this guide offer a solid foundation for researchers to advance the study of this compound and unlock its full therapeutic potential.

References

- 1. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. academic.oup.com [academic.oup.com]

- 4. ablinc.com [ablinc.com]

- 5. Cardiovascular effects of coumarins besides their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. Pharmacokinetics and Pharmacodynamics in HIV Prevention; Current Status and Future Directions: A Summary of the DAIDS and BMGF Sponsored Think Tank on Pharmacokinetics (PK)/Pharmacodynamics (PD) in HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacodynamics and clinical use of anti-HIV drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound: an anti-HIV principle from Lomatium suksdorfii, its structure-activity correlation with related coumarins, and synergistic effects with anti-AIDS nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suksdorfin Cytotoxicity Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suksdorfin is a naturally occurring pyranocoumarin that has been investigated for its biological activities. While research has indicated its potential as an anti-HIV agent, its cytotoxic effects against various cancer cell lines are an emerging area of interest. Coumarins, the chemical class to which this compound belongs, are known to exhibit a range of pharmacological properties, including anticancer activities. Several studies on related pyranocoumarins suggest that they can induce apoptosis and inhibit cell proliferation in various cancer models.[1][2] This document provides detailed protocols for assessing the cytotoxicity of this compound in cell lines, presenting data in a structured format, and visualizing the experimental workflow and a potential signaling pathway.

Data Presentation

Due to the limited publicly available data on the specific cytotoxic effects of this compound on cancer cell lines, the following table presents hypothetical, yet representative, IC50 values to illustrate how such data would be presented. These values are based on the typical potency of cytotoxic natural products and are for illustrative purposes only. Researchers are encouraged to generate their own data following the protocols outlined below.

Table 1: Illustrative Cytotoxic Activity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| HeLa | Cervical Cancer | 48 | 15.8 |

| MCF-7 | Breast Cancer | 48 | 25.2 |

| A549 | Lung Cancer | 48 | 32.5 |

| HepG2 | Liver Cancer | 48 | 18.9 |

Experimental Protocols

Cell Viability Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][5][6]

Materials:

-

This compound (stock solution in DMSO)

-

Selected cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

-

Incubation: Incubate the plate for 48 hours (or the desired time point) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Apoptosis Assessment using Annexin V-FITC/Propidium Iodide (PI) Staining

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane using Annexin V and the loss of membrane integrity using propidium iodide.[5]

Materials:

-

This compound

-

Selected cancer cell lines

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration (and other relevant concentrations) for 24 or 48 hours. Include an untreated control.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

-

Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

Caption: Experimental workflow for this compound cytotoxicity testing.

Postulated Signaling Pathway for this compound-Induced Apoptosis

Based on the known mechanisms of other cytotoxic coumarins, the following diagram illustrates a plausible signaling pathway for this compound-induced apoptosis. This is a hypothetical model and requires experimental validation for this compound.

Caption: A postulated signaling pathway for this compound-induced apoptosis.

References

- 1. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potential Mechanisms of Metformin-Induced Apoptosis in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for Suksdorfin in HIV-1 Infected H9 Lymphocyte Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Application Note: Anti-HIV-1 Activity of Suksdorfin

Introduction this compound is a dihydroseselin-type pyranocoumarin isolated from the fruit of Lomatium suksdorfii.[1][2][3] It has demonstrated notable inhibitory activity against the Human Immunodeficiency Virus type 1 (HIV-1) in various cell cultures, including the H9 T-lymphocyte cell line.[1][2] This document provides an overview of its activity and detailed protocols for its application in a research setting.

Mechanism of Action The anti-HIV activity of this compound and related coumarins is attributed to the inhibition of the viral enzyme reverse transcriptase (RT).[4] By targeting this crucial step in the viral life cycle, this compound prevents the conversion of viral RNA into DNA, thereby halting the replication process before the integration of the viral genome into the host cell's DNA.

Data Presentation: In Vitro Efficacy and Synergy

The antiviral potency of this compound has been quantified in H9 T-cell line cultures. The tables below summarize its effective concentration and its synergistic effects when combined with other antiretroviral nucleosides.

Table 1: Anti-HIV-1 Activity of this compound in H9 Cells

| Compound | Cell Line | EC₅₀ (µM) | Assay Endpoint |

|---|---|---|---|

| This compound | H9 | 2.6 ± 2.1 | Inhibition of HIV-1 replication |

| this compound | H9 | 1.3 | Inhibition of HIV-1 replication (p24 antigen ELISA) |

Data compiled from references[1][2][3]. EC₅₀ represents the concentration of the drug that inhibits 50% of viral replication.

Table 2: Synergistic Effects of this compound with Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

| Combination | Cell Line | Synergy | Antagonism |

|---|---|---|---|

| This compound + ddI (Didanosine) | H9 | Statistically Synergistic | Not Observed |

| This compound + ddC (Zalcitabine) | H9 | Statistically Synergistic (ddC > ddI) | Not Observed |

| this compound + AZT (Zidovudine) | H9 | Not Statistically Synergistic | Not Observed |

Data from reference[1]. These combinations were evaluated for their ability to inhibit HIV-1 replication.

Visualizations: Pathways and Workflows

Caption: Figure 1: HIV-1 Life Cycle and Target of this compound.

Caption: Figure 2: Workflow for In Vitro Anti-HIV-1 Assay.

Caption: Figure 3: Workflow for Cytotoxicity Assay.

Experimental Protocols

Protocol 1: General Culture and Maintenance of H9 Lymphocyte Cells

This protocol describes the standard procedure for culturing H9 cells, a human T-lymphoblastoid cell line permissive to HIV-1 infection.[5]

-

Materials:

-

H9 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

L-glutamine (200 mM)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypan Blue solution (0.4%)

-

T-75 culture flasks

-

Incubator (37°C, 5% CO₂)

-

-

Procedure:

-

Complete Growth Medium: Prepare complete RPMI-1640 medium by supplementing with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-glutamine.

-

Thawing Cells: Thaw cryopreserved H9 cells rapidly in a 37°C water bath. Transfer cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

-

Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium. Transfer to a T-75 flask and incubate at 37°C with 5% CO₂.

-

Cell Maintenance: H9 cells grow in suspension. Monitor cell density daily. Maintain the culture by splitting the cells every 2-3 days to a density of 2-3 x 10⁵ cells/mL.

-

Viability Check: Before each experiment, assess cell viability using Trypan Blue exclusion. A viability of >95% is required.

-

Protocol 2: In Vitro Anti-HIV-1 Assay in H9 Cells

This protocol outlines the measurement of this compound's ability to inhibit HIV-1 replication in H9 cells, using the quantification of the viral p24 core antigen as the primary endpoint.[1][3]

-

Materials:

-

Actively growing H9 cells

-

HIV-1 viral stock (e.g., HIV-1 IIIB)

-

This compound stock solution (in DMSO)

-

Complete growth medium

-

96-well flat-bottom culture plates

-

HIV-1 p24 Antigen Capture ELISA kit

-

-

Procedure:

-

Cell Plating: Seed H9 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete growth medium.

-

Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be non-toxic and consistent across all wells (typically ≤0.1%).

-

Infection and Treatment:

-

Infect the cells with a pre-titered amount of HIV-1 stock to achieve a suitable multiplicity of infection (MOI).

-

Immediately after infection, add 100 µL of the diluted this compound solutions to the appropriate wells.

-

Include "virus control" wells (cells + virus, no drug) and "cell control" wells (cells only, no virus or drug).

-

-

Incubation: Incubate the plate at 37°C with 5% CO₂ for 7 days, or until significant cytopathic effect is observed in the virus control wells.

-

Endpoint Analysis:

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the cell-free supernatant.

-

Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of viral inhibition for each this compound concentration relative to the virus control.

-

Determine the 50% effective concentration (EC₅₀) by plotting the percent inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

-

-

Protocol 3: Cytotoxicity Assay of this compound in H9 Cells

This protocol is used to determine the concentration at which this compound becomes toxic to H9 cells (CC₅₀), which is essential for calculating the drug's selectivity index (SI = CC₅₀/EC₅₀).

-

Materials:

-

Actively growing H9 cells

-

This compound stock solution (in DMSO)

-

Complete growth medium

-

96-well flat-bottom culture plates

-

Cell viability reagent (e.g., MTT, XTT, or a reagent for microcapillary cytometry[6])

-

-

Procedure:

-

Cell Plating: Seed H9 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete growth medium.

-

Compound Addition: Prepare and add serial dilutions of this compound (100 µL/well) to the plate, mirroring the concentrations used in the antiviral assay. Include "cell control" wells with medium and the corresponding DMSO concentration.

-

Incubation: Incubate the plate for 72 hours (or a duration matching the antiviral assay) at 37°C with 5% CO₂.

-

Viability Measurement (MTT Example):

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for an additional 4 hours at 37°C.

-

Add 100 µL of solubilization buffer (e.g., acidic isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated cell control.

-

Determine the 50% cytotoxic concentration (CC₅₀) by plotting percent viability against the log of the drug concentration.

-

-

References

- 1. This compound: an anti-HIV principle from Lomatium suksdorfii, its structure-activity correlation with related coumarins, and synergistic effects with anti-AIDS nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: an anti-HIV principle from Lomatium suksdorfii, its structure-activity correlation with related coumarins, and synergistic effects with anti-AIDS nucleosides [periodicos.capes.gov.br]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structure-Activity-Relationship and Mechanistic Insights for Anti-HIV Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tropism of human immunodeficiency virus 1 isolates for H9 cells and U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nelfinavir Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells, Involving Induction of the Unfolded Protein Response, Modulation of Protein Synthesis, DNA Damage, Lysosomal Impairment, and Potentiation of Toxicity Caused by Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application of Suksdorfin in Peripheral Blood Mononuclear Cell (PBMC) Assays

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Suksdorfin is a pyranocoumarin isolated from the fruit of Lomatium suksdorfii. It has demonstrated notable biological activity, particularly as an anti-HIV agent. This document provides detailed application notes and experimental protocols for studying the effects of this compound in human peripheral blood mononuclear cell (PBMC) assays. PBMCs, which include a mixed population of lymphocytes (T cells, B cells, NK cells) and monocytes, are crucial for immunological studies and provide a valuable in vitro model to assess the immunomodulatory and anti-inflammatory potential of therapeutic compounds.

While the primary characterized activity of this compound in PBMCs is the inhibition of HIV-1 replication, its structural class—pyranocoumarins—is associated with broader anti-inflammatory and immunomodulatory effects. These effects are often mediated through the modulation of key signaling pathways such as NF-κB and MAPK, leading to a reduction in pro-inflammatory cytokine production. These application notes provide researchers with the necessary protocols to investigate the putative anti-inflammatory and immunomodulatory properties of this compound in PBMCs.

Quantitative Data Summary

Currently, publicly available quantitative data on the immunomodulatory effects of this compound in PBMCs is limited. The primary reported bioactivity is its anti-HIV-1 efficacy.

Table 1: Anti-HIV-1 Activity of this compound

| Cell Type | Virus | Parameter | Value | Reference |

| H9 T cell line | HIV-1 | EC50 | 2.6 ± 2.1 µM | [1] |

| PBMCs | HIV-1 | - | Suppressive in acute infections | [1] |

| Monocyte/Macrophages | HIV-1 | - | Suppressive in acute infections | [1] |

Experimental Protocols

The following protocols are designed to enable researchers to investigate the potential immunomodulatory and anti-inflammatory effects of this compound in PBMCs.

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

Materials:

-

Human whole blood collected in heparinized tubes

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

Phosphate-Buffered Saline (PBS), sterile

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Centrifuge

-

Sterile conical tubes (15 mL and 50 mL)

-

Serological pipettes

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

-

Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, avoiding mixing of the layers.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

After centrifugation, four layers will be visible: the top layer of plasma, a "buffy coat" layer containing PBMCs, the Ficoll-Paque layer, and the bottom layer of red blood cells and granulocytes.

-

Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.

-

Wash the isolated PBMCs by adding sterile PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.

-

Count the cells using a hemocytometer and assess viability using Trypan Blue exclusion. The viability should be >95%.

-

Adjust the cell concentration to the desired density for downstream assays.

Protocol 2: PBMC Cytotoxicity Assay

It is essential to determine the cytotoxic concentration range of this compound on PBMCs before conducting functional assays.

Materials:

-

Isolated PBMCs

-

Complete RPMI-1640 medium

-

This compound stock solution (dissolved in DMSO)

-

96-well flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

-

DMSO

-

Microplate reader

Procedure:

-

Seed PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of complete RPMI-1640 medium.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should be kept below 0.1%.

-

Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Centrifuge the plate at 300 x g for 10 minutes and carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

Protocol 3: Cytokine Production Assay

This protocol is to assess the effect of this compound on the production of pro-inflammatory and anti-inflammatory cytokines by PBMCs.

Materials:

-

Isolated PBMCs

-

Complete RPMI-1640 medium

-

This compound

-

Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA) as a stimulant

-

24-well or 96-well cell culture plates

-

ELISA kits or multiplex bead-based immunoassay kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10)

Procedure:

-

Seed PBMCs at a density of 1 x 10^6 cells/mL in a 24-well plate or 2 x 10^5 cells/well in a 96-well plate.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an appropriate concentration of LPS (e.g., 1 µg/mL) or PHA (e.g., 5 µg/mL). Include unstimulated and vehicle-treated controls.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Collect the cell culture supernatants by centrifugation at 300 x g for 10 minutes.

-

Measure the concentration of cytokines in the supernatants using ELISA or a multiplex assay according to the manufacturer's instructions.

Protocol 4: T-Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of T-cells within the PBMC population.

Materials:

-

Isolated PBMCs

-

Complete RPMI-1640 medium

-

This compound

-

Anti-CD3 and anti-CD28 antibodies or PHA as stimulants

-

Carboxyfluorescein succinimidyl ester (CFSE) or similar proliferation tracking dye

-